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Compound of Interest

Compound Name:
2,3-difluoro-4-

(trifluoromethyl)benzoic Acid

Cat. No.: B7724202 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,3-difluoro-4-
(trifluoromethyl)benzoic acid

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 2,3-difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 237424-17-8). Designed

for researchers, medicinal chemists, and drug development professionals, this document

synthesizes available data with theoretical insights and standard experimental protocols. We

will explore the compound's identity, solid-state characteristics, solution behavior, spectroscopic

signature, and its strategic importance as a building block in modern synthetic chemistry. The

inclusion of detailed, validated methodologies for determining key parameters like solubility and

pKa serves as a practical resource for laboratory investigation.

Chemical Identity and Molecular Structure
2,3-difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic

acid. The strategic placement of three electron-withdrawing groups—two fluorine atoms ortho

and meta to the carboxyl group, and a trifluoromethyl group para to it—profoundly influences its

chemical reactivity, acidity, and intermolecular interactions. These features make it a valuable

intermediate in the synthesis of complex molecules, particularly in the development of active

pharmaceutical ingredients (APIs) where properties like metabolic stability and binding affinity

are critical.[1][2]
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Table 1: Compound Identification

Identifier Value Source(s)

CAS Number 237424-17-8 [3][4][5]

Molecular Formula C₈H₃F₅O₂ [3][4][5]

Molecular Weight 226.10 g/mol [3][4][5]

| MDL Number | MFCD00236256 |[3][4] |

The molecule's structure is foundational to its properties. The carboxylic acid provides a handle

for synthetic modifications such as amide or ester formation, while the fluorinated phenyl ring

modulates the compound's electronic profile and lipophilicity.[2][6]

Caption: 2D Structure of 2,3-difluoro-4-(trifluoromethyl)benzoic acid.

Solid-State Properties
At ambient conditions, 2,3-difluoro-4-(trifluoromethyl)benzoic acid exists as a solid. Its

thermal behavior is a critical parameter for handling, storage, and reaction setup.

Table 2: Physical Properties

Property Value Source(s)

Physical Appearance
White to off-white
solid/powder

Inferred from isomers[7][8]

| Melting Point | 119-122 °C |[3] |

Expert Insight: The Significance of Melting Point
A sharp melting point range, such as the one observed (119-122°C), is a strong indicator of

high purity. For synthetic chemists, this value is the first checkpoint for material quality. In drug

development, the melting point influences formulation strategies, as it correlates with properties

like solubility and stability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://matrix.staging.1int.co.uk/product/buy-23-difluoro-4-trifluoromethylbenzoic-acid
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=4080&ExtHyperLink=1
https://www.scbt.com/p/2-3-difluoro-4-trifluoromethyl-benzoic-acid-237424-17-8
https://matrix.staging.1int.co.uk/product/buy-23-difluoro-4-trifluoromethylbenzoic-acid
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=4080&ExtHyperLink=1
https://www.scbt.com/p/2-3-difluoro-4-trifluoromethyl-benzoic-acid-237424-17-8
https://matrix.staging.1int.co.uk/product/buy-23-difluoro-4-trifluoromethylbenzoic-acid
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=4080&ExtHyperLink=1
https://www.scbt.com/p/2-3-difluoro-4-trifluoromethyl-benzoic-acid-237424-17-8
https://matrix.staging.1int.co.uk/product/buy-23-difluoro-4-trifluoromethylbenzoic-acid
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=4080&ExtHyperLink=1
https://www.ossila.com/products/2-fluoro-4-trifluoromethylbenzoic-acid
https://wap.guidechem.com/question/what-is-the-synthesis-method-o-id127283.html
https://www.benchchem.com/product/b7724202?utm_src=pdf-body
https://www.benchchem.com/product/b7724202?utm_src=pdf-body
https://www.chemicalbook.com/ProductChemicalPropertiesCB5181434_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB8208646_EN.htm
https://matrix.staging.1int.co.uk/product/buy-23-difluoro-4-trifluoromethylbenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7724202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Melting Point Determination (Capillary
Method)
This protocol follows the standard United States Pharmacopeia (USP) <741> methodology.

Preparation: Ensure the compound is dry and finely powdered.

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Instrumentation: Place the capillary into a calibrated melting point apparatus.

Heating: Heat the apparatus at a ramp rate of approximately 10 °C/min until the temperature

is ~15 °C below the expected melting point (119 °C).

Measurement: Decrease the ramp rate to 1-2 °C/min.

Observation: Record the temperature at which the substance first begins to liquefy (onset)

and the temperature at which it becomes completely liquid (completion). This range is the

melting point.

Caption: Workflow for Melting Point Determination.

Solution-Based Properties
Solubility
Specific aqueous solubility data for 2,3-difluoro-4-(trifluoromethyl)benzoic acid is not readily

available in published literature. However, its molecular structure allows for a qualitative

prediction. The carboxylic acid group can engage in hydrogen bonding with water, suggesting

some aqueous solubility.[9] Conversely, the fluorinated aromatic ring is hydrophobic. The

compound is expected to exhibit good solubility in polar organic solvents such as ethanol,

methanol, acetone, and DMSO, a common trait for similarly structured benzoic acids.[7][9]

Protocol 2: Solubility Determination (Shake-Flask
Method)
This protocol is based on the OECD Guideline 105 for testing chemicals. It is a robust method

for determining water solubility.
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Preparation: Add an excess amount of the solid compound to a known volume of purified

water (or other solvent) in a flask.

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C)

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the suspension to settle. If necessary, centrifuge a sample to

separate the undissolved solid from the saturated solution.

Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Calculation: The determined concentration represents the solubility of the compound in that

solvent at the specified temperature.

Acidity (pKa)
The pKa is a measure of a compound's acidity. The presence of multiple, strong electron-

withdrawing groups (EWGs) on the aromatic ring significantly increases the acidity of the

carboxylic acid proton. The two fluorine atoms and the trifluoromethyl group stabilize the

resulting carboxylate anion through inductive effects, facilitating deprotonation.

While the experimental pKa for this specific isomer is not published, we can estimate it to be in

the range of 3.0 - 3.5. This is based on the pKa values of related compounds, such as 3-fluoro-

4-(trifluoromethyl)benzoic acid (predicted pKa ≈ 3.35) and 3,5-difluoro-4-

(trifluoromethyl)benzoic acid (predicted pKa ≈ 3.01).[7][8] This makes it a considerably stronger

acid than benzoic acid itself (pKa ≈ 4.2).
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Influence of Substituents on Acidity

2,3-Difluoro-4-(CF3)
Benzoic Acid

Conjugate Base
(Carboxylate Anion)
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Inductive Effect
(-F at C2)

Inductive Effect
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Inductive & Resonance Effect
(-CF3 at C4)

Click to download full resolution via product page

Caption: Anion stabilization by electron-withdrawing groups.

Protocol 3: pKa Determination (Potentiometric Titration)
Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable

solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic

stirrer.

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments using a burette.

Data Collection: Record the pH of the solution after each addition of titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the

titration curve. It is the pH at the half-equivalence point, where exactly half of the acid has

been neutralized.

Spectroscopic Profile
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Spectroscopic analysis is essential for structure verification and quality control. Below are the

expected characteristics for 2,3-difluoro-4-(trifluoromethyl)benzoic acid.

Table 3: Predicted Spectroscopic Features
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Technique Feature Expected Characteristics

¹H NMR Aromatic Protons

Two signals are expected
in the aromatic region
(approx. 7.5-8.5 ppm).
Each will appear as a
complex multiplet due to
H-F and H-H couplings.

Carboxylic Proton

A broad singlet, typically >10

ppm, which is exchangeable

with D₂O.

¹³C NMR Carbonyl Carbon A signal around 165-170 ppm.

Aromatic Carbons

Multiple signals in the 110-140

ppm range. Carbons bonded

to fluorine will show large C-F

coupling constants. The CF₃

carbon will appear as a quartet

around 120-125 ppm due to C-

F coupling.

¹⁹F NMR Aromatic Fluorines

Two distinct signals are

expected, each showing

coupling to the other fluorine

and to nearby protons.

Trifluoromethyl

A singlet at a characteristic

chemical shift for CF₃ groups

attached to an aromatic ring.

IR Spectroscopy O-H Stretch

A very broad absorption band

from ~2500 to 3300 cm⁻¹

(characteristic of a carboxylic

acid dimer).

C=O Stretch
A strong, sharp absorption

band around 1700-1720 cm⁻¹.
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Technique Feature Expected Characteristics

C-F Stretch

Strong absorptions in the

fingerprint region, typically

between 1100 and 1350 cm⁻¹.

| Mass Spectrometry| Molecular Ion [M]⁻ | For the negative ion mode (ESI-), a peak at m/z ≈

225.00, corresponding to the deprotonated molecule (C₈H₂F₅O₂⁻). |

Stability, Reactivity, and Applications
Stability: The compound is stable under normal laboratory storage conditions. It should be

stored in a tightly sealed container in a dry, well-ventilated place.[10]

Reactivity: The carboxylic acid functional group is the primary site of reactivity. It undergoes

standard transformations, such as:

Esterification: Reaction with alcohols under acidic conditions.

Amide formation: Activation (e.g., to an acyl chloride) followed by reaction with amines.

Reduction: Can be reduced to the corresponding benzyl alcohol.[6]

Applications in Research and Development: As a polyfluorinated building block, 2,3-difluoro-4-
(trifluoromethyl)benzoic acid is of significant interest in:

Medicinal Chemistry: The incorporation of fluorinated motifs is a proven strategy to enhance

metabolic stability, increase binding affinity (through halogen bonding), and modulate the

pKa and lipophilicity of drug candidates.[2] This building block is particularly useful for

structure-activity relationship (SAR) studies.[1]

Agrochemicals: Similar to its use in pharma, its structure can be incorporated into herbicides

and pesticides to improve their efficacy and environmental persistence.[1]

Materials Science: The compound's rigid, electron-poor aromatic core makes it a candidate

for the synthesis of specialty polymers and liquid crystals with desirable thermal and

electronic properties.[1]
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Safety and Handling
2,3-difluoro-4-(trifluoromethyl)benzoic acid is classified as an irritant.[3] It is known to cause

skin irritation and serious eye irritation and may cause respiratory irritation.[11]

Handling Precautions:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety

goggles, and a lab coat.[12][13]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[13]

First Aid:

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if

present and easy to do. Seek medical attention.[3][12]

Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[11]

[12]

Inhalation: Move the person to fresh air.[12]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, regional, and national regulations.[10]

Conclusion
2,3-difluoro-4-(trifluoromethyl)benzoic acid is a specialized chemical intermediate with a

unique combination of physicochemical properties driven by its highly fluorinated structure. Its

defined melting point, strong acidity, and characteristic spectroscopic signature make it a well-

defined entity for synthetic applications. While some experimental data like solubility require

determination, established protocols provide a clear path for characterization. The insights

provided in this guide equip researchers and developers with the foundational knowledge

needed to effectively utilize this potent building block in the advancement of pharmaceuticals,

agrochemicals, and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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